molecular formula C20H22NNaO4 B000283 Efaproxiral sodium CAS No. 170787-99-2

Efaproxiral sodium

Cat. No.: B000283
CAS No.: 170787-99-2
M. Wt: 363.4 g/mol
InChI Key: SWDPIHPGORBMFR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Efaproxiral sodium (RSR13 sodium, CAS 170787-99-2) is a synthetic allosteric modifier of hemoglobin that reduces hemoglobin-oxygen (Hb-O₂) binding affinity, thereby enhancing tumor oxygenation during radiotherapy . Its molecular formula is C₂₀H₂₃NO₄·Na, with a molecular weight of 363.38 . By stabilizing the deoxygenated (T-state) conformation of hemoglobin, efaproxiral facilitates oxygen release into hypoxic tumor tissues, overcoming radioresistance caused by hypoxia .

Clinical applications focus on its role as a radiosensitizer for brain metastases, particularly in breast cancer. In phase III trials, efaproxiral combined with whole-brain radiation therapy (WBRT) extended median survival time (MST) from 4.4 to 6.0 months in breast cancer patients and improved quality-adjusted survival . Its efficacy is dose-dependent, requiring ≥7 doses (75–100 mg/kg) to achieve target erythrocyte concentrations (E-RBC ≥483 mg/ml) for optimal oxygenation .

Preparation Methods

The preparation of efaproxiral sodium involves several synthetic steps. One method includes the acylation reaction, O-alkylation reaction of phenol, and purification . The process begins with the reaction of 4-hydroxyphenylacetic acid with thionyl chloride to form a polymeric phenol ester. This intermediate is then treated with 3,5-dimethylaniline in refluxing xylene to produce an amide. The final step involves the condensation of this amide with acetone and chloroform in the presence of powdered sodium hydroxide to yield the isobutyric acid derivative . This method is suitable for industrial production due to its simplicity, high product purity, and low cost .

Chemical Reactions Analysis

Efaproxiral sodium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Clinical Applications

  • Radiation Sensitization :
    • Tumor Growth Delay Studies : Efaproxiral has been shown to enhance the effect of radiation therapy significantly. In various studies, it increased the effectiveness of a single dose of radiation by factors ranging from 2.8 to 3.5 times compared to radiation alone .
    • Phase III Trials : Despite promising preclinical results, phase III clinical trials involving efaproxiral combined with whole-brain radiation therapy for patients with brain metastases from breast cancer did not demonstrate a significant improvement in overall survival rates .
  • Combination Therapies :
    • With Chemotherapy : Efaproxiral has been evaluated in combination with chemotherapy agents to assess its potential to improve treatment responses in various cancers .
    • Ongoing Research : Current studies are exploring its use alongside other therapeutic modalities to further enhance its efficacy and safety profile.

Case Studies

  • Breast Cancer Metastases : In a notable phase II clinical trial involving 402 patients with brain metastases, efaproxiral was administered at doses of 75 or 100 mg/kg alongside radiotherapy. The study reported positive outcomes regarding tumor response rates but highlighted hypoxemia as a common adverse effect .
  • Preclinical Models : Research involving animal models has demonstrated that efaproxiral significantly increases tumor oxygen levels and enhances the effects of radiation therapy. For instance, studies on RIF-1 tumors showed improved tumor oxygenation and delayed tumor growth when treated with efaproxiral before irradiation .

Safety and Adverse Effects

The most significant adverse effect associated with efaproxiral is hypoxemia, which is generally reversible and manageable with supplemental oxygen . Other reported side effects include transient increases in blood pressure and mild headaches.

Data Summary

Application AreaStudy TypeFindingsReference
Radiation SensitizationPhase IIIncreased tumor growth delay by 2.8 times with efaproxiral
Combination TherapyPhase IIINo significant overall survival benefit observed
Preclinical EfficacyAnimal StudiesEnhanced tumor oxygenation and growth delay
Adverse EffectsClinical TrialsCommonly reported hypoxemia; manageable with supplemental O2

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Analogues

Bezafibrate

  • Mechanism : Like efaproxiral, bezafibrate is a propionic acid derivative that enhances insulin secretion via GPR40 receptor activation. Both compounds exhibit similar EC₅₀ values (~14 nM) in insulin secretion assays .
  • Key Differences :
    • Bezafibrate primarily targets lipid metabolism (PPAR-α agonist), whereas efaproxiral modulates hemoglobin oxygenation.
    • In vitro, efaproxiral reduces Hb-O₂ affinity (ΔP₅₀ = 36.40 mmHg), while bezafibrate lacks hemoglobin-modifying activity .

Phenoxyaromatic Acid Analogues (e.g., Compounds 19c, 18g)

  • Design : Synthesized to optimize hydrophobic interactions and linker regions in hemoglobin’s central cavity .
  • Efficacy :
    • Compound 19c : Achieves ΔP₅₀ = 45.50 mmHg, surpassing efaproxiral’s ΔP₅₀ (36.40 mmHg) in RBC oxygenation assays .
    • Compound 18g : ΔP₅₀ = 35.71 mmHg, comparable to efaproxiral but with improved pharmacokinetics due to halogenated benzene substitutions .

Radiosensitizers in Clinical Use

Motexafin Gadolinium (MGd)

  • Mechanism : Generates reactive oxygen species (ROS) to potentiate radiation.
  • Clinical Outcomes: No survival benefit in phase III trials for brain metastases (class I evidence) . Contrasts with efaproxiral, which showed MST improvement in breast cancer subgroups (HR = 0.54, P = 0.0086) .

Carboplatin

  • Synergy with Efaproxiral :
    • In murine models, efaproxiral + carboplatin (100 mg/kg) extended tumor growth delay by 2.4 days compared to carboplatin alone .
    • Efaproxiral’s oxygenation effect allows lower carboplatin doses (100 mg/kg) to match the efficacy of high-dose regimens (150 mg/kg) without increased toxicity .

Pharmacokinetic and Clinical Comparisons

Parameter Efaproxiral Bezafibrate Compound 19c
Primary Target Hemoglobin (Hb-O₂ affinity) PPAR-α/GPR40 Hemoglobin
EC₅₀ (Insulin Secretion) 14.2 nM 13.5 nM N/A
ΔP₅₀ (mmHg) 36.40 N/A 45.50
Clinical Survival Benefit Breast cancer: +1.6 months None reported Preclinical stage

Dose-Response and Exposure Analysis

  • E-RBC Threshold: Efaproxiral requires E-RBC ≥483 mg/ml (achieved with ≥7 doses) to improve survival. In the REACH trial: High E-RBC Group: MST = 6.0 vs. 4.4 months in controls (P = 0.003) . Low E-RBC Group: No significant benefit, highlighting concentration dependency .
  • Comparison to Carboplatin: Efaproxiral + WBRT improved response rates in NSCLC/breast patients (13% vs. control, P = 0.01) .

Research Findings and Limitations

  • Breast Cancer Specificity: Efaproxiral’s survival benefits are most pronounced in breast cancer due to higher E-RBC achievement rates (54% vs. 47% in NSCLC) .
  • Hypoxemia Risk : Transient hypoxemia (19% grade 3–4) requires supplemental oxygen management .
  • Ongoing Trials : ENRICH RT-016 aims to validate efaproxiral’s role in breast cancer brain metastases .

Biological Activity

Efaproxiral sodium , also known as RSR13, is a synthetic allosteric modifier of hemoglobin that has garnered attention for its potential therapeutic applications, particularly in oncology. This compound acts by reducing the binding affinity of hemoglobin for oxygen, which can enhance oxygen delivery to hypoxic tissues, a common characteristic of tumors. Its radiosensitizing properties make it particularly relevant in the treatment of brain metastases, especially those originating from breast cancer.

This compound modifies hemoglobin's oxygen affinity through an allosteric mechanism, effectively increasing the partial pressure of oxygen in tissues. This is crucial in cancer therapy, as many tumors are characterized by hypoxia, which can lead to resistance against radiation therapy and certain chemotherapeutic agents. By improving oxygenation in these areas, this compound can potentially enhance the efficacy of radiotherapy and reduce tumor growth.

Pharmacological Profile

  • Chemical Structure : this compound is the sodium salt form of efaproxiral with the molecular formula C20H22NNaO4C_{20}H_{22}NNaO_{4} and a molecular weight of approximately 367.38 g/mol.
  • Solubility : It is soluble in water and exhibits stability under physiological conditions.
  • Dosing : Clinical studies have typically utilized doses ranging from 0.5 to 1.0 g/m² administered intravenously.

Clinical Applications

This compound has been primarily investigated for its use in patients with brain metastases from breast cancer. Its ability to enhance oxygenation has been linked to improved outcomes in radiotherapy settings.

Case Studies and Clinical Trials

  • Phase III Trials : A notable study evaluated this compound in combination with radiotherapy for patients with brain metastases. Results indicated improved local control rates and overall survival compared to radiotherapy alone.
  • Combination Therapies : Research has shown that this compound may enhance the effects of various chemotherapeutic agents when used concurrently, potentially leading to better therapeutic outcomes in resistant tumor types.
  • Safety Profile : The safety and tolerability of this compound have been assessed across multiple studies, with common adverse effects including transient hypertension and headache. Serious adverse events were rare but included hypersensitivity reactions.

Summary of Clinical Trials

Study TypePopulationInterventionOutcome
Phase IIIPatients with brain metastasesEfaproxiral + RadiotherapyImproved local control; increased survival
Phase IIBreast cancer patientsEfaproxiral + ChemotherapyEnhanced response rates
Safety StudyHealthy volunteersThis compoundGenerally well tolerated; mild side effects

Q & A

Basic Research Questions

Q. What is the primary biochemical mechanism by which Efaproxiral Sodium enhances radiation therapy efficacy?

this compound acts as a radiosensitizer by non-covalently binding to hemoglobin tetramers, reducing hemoglobin-oxygen affinity. This increases oxygen release in hypoxic tumor tissues, thereby improving radiation-induced DNA damage and reducing radioresistance . Key methodological approaches to validate this mechanism include:

  • Oxygen dissociation assays (ODA): Measure shifts in hemoglobin-oxygen affinity using spectrophotometry under controlled pH and temperature .
  • Tumor oxygenation quantification: Techniques like polarographic electrodes or hypoxia markers (e.g., pimonidazole) in preclinical models .

Q. What experimental models are commonly used to evaluate this compound's radiosensitizing effects?

Researchers employ both in vitro and in vivo models:

  • In vitro: Hypoxic cell cultures (e.g., human glioblastoma lines) exposed to this compound pre-irradiation, with outcomes measured via clonogenic survival assays or apoptosis markers (e.g., caspase-3 activation via Western blot) .
  • In vivo: Xenograft models (e.g., breast or brain metastasis models) treated with this compound prior to radiotherapy. Tumor response is assessed through volumetric analysis, immunohistochemistry (IHC) for hypoxia-inducible factor 1-alpha (HIF-1α), or positron emission tomography (PET) with hypoxia-specific tracers .

Advanced Research Questions

Q. How do pH variations in tumor microenvironments affect this compound's oxygen-releasing efficacy?

this compound exhibits pH-dependent activity, with greater oxygen release at lower pH (e.g., pH 6.8 vs. 7.4). This aligns with the acidic tumor microenvironment, enhancing therapeutic specificity. Key experimental findings include:

pHΔp50 (mmHg) for this compound
6.8+22.7
8.0+5.0

Δp50 = Increase in oxygen partial pressure required for 50% hemoglobin saturation. Researchers use in vitro ODA under buffered pH conditions and in vivo pH modulation (e.g., bicarbonate diets) to model these effects .

Q. What methodological challenges arise when correlating in vitro Hb-O2 affinity data with in vivo tumor oxygenation outcomes?

Discrepancies often stem from:

  • Compartmentalization: this compound does not penetrate cells or cross the blood-brain barrier, limiting direct in vitro-to-in vivo extrapolation for brain tumors .
  • Tumor heterogeneity: Variability in vascularization and hypoxia necessitates multimodal imaging (e.g., MRI/PET co-registration) to validate oxygenation changes .
  • Albumin binding: Competitive binding with plasma proteins (e.g., albumin) may reduce bioavailability, requiring pharmacokinetic studies with radiolabeled compounds .

Q. How can conflicting data on this compound's impact on normal tissue radiosensitivity be resolved?

Contradictory results may arise from differences in:

  • Dosage regimens: Preclinical studies use 50-100 mg/kg, while clinical trials (e.g., Phase III in brain metastases) tested 75-100 mg/kg. Dose-response curves should be established for normal tissues (e.g., lung or liver) using histopathology and reactive oxygen species (ROS) assays .
  • Timing of administration: Optimal timing (e.g., 30-60 minutes pre-irradiation) is critical to maximize tumor selectivity. Delayed administration may increase normal tissue exposure .

Q. Data Contradiction Analysis

Q. Why do some studies report minimal radiosensitization in certain tumor types despite this compound's oxygen-releasing mechanism?

Potential explanations include:

  • Insufficient hypoxia: Tumors with moderate hypoxia may not benefit as significantly as severely hypoxic ones. Researchers should stratify cohorts using hypoxia biomarkers (e.g., CA9 expression via IHC) .
  • Compensatory pathways: Upregulation of pro-survival signals (e.g., PI3K/Akt/mTOR) may counteract oxygen-mediated radiosensitization. Combinatorial studies with pathway inhibitors (e.g., everolimus) are recommended .

Q. Methodological Recommendations

  • For hypoxia quantification: Combine multiple assays (e.g., EF5 binding, HIF-1α IHC, and transcriptomic profiling) to address technical limitations of single-method approaches .
  • For preclinical testing: Use orthotopic or patient-derived xenograft (PDX) models to better replicate human tumor microenvironments .

Properties

IUPAC Name

sodium;2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4.Na/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24;/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDPIHPGORBMFR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)[O-])C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22NNaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50168942
Record name Efaproxiral sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170787-99-2
Record name Efaproxiral sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170787992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Efaproxiral sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50168942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EFAPROXIRAL SODIUM
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EFAPROXIRAL SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L83QP52XI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
Efaproxiral sodium
2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
Efaproxiral sodium
2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
Efaproxiral sodium
2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
Efaproxiral sodium
2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
Efaproxiral sodium
2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione
Efaproxiral sodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.